Caffeic Acid-13C3

Vue d'ensemble

Description

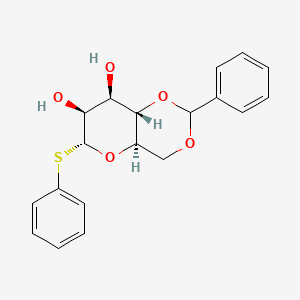

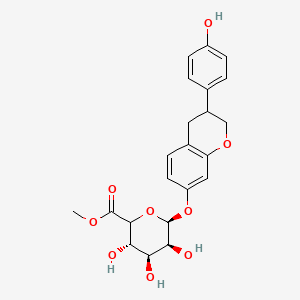

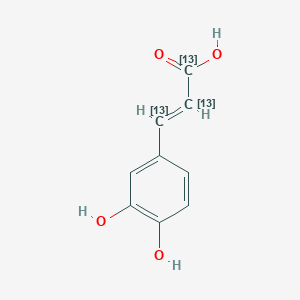

Caffeic Acid-13C3 is an isotopically enriched form of caffeic acid . It is intended for use as an internal standard for the quantification of caffeic acid by GC- or LC-MS . Caffeic acid is a phytonutrient belonging to the flavonoids . It and its derivatives are potential antimicrobial agents against chronic infections induced by microbes such as bacteria, fungi, and viruses .

Synthesis Analysis

Caffeic acid derivatives were synthesized based on functional groups . The results of growth curve and minimal inhibitory concentration proved that the derivatives did not affect the growth of Pseudomonas aeruginosa . A series of caffeic acid derivatives were synthesized via a modified Wittig reaction . The aqueous Wittig reaction worked best when one unprotected hydroxyl group was present in the phenyl ring .Molecular Structure Analysis

The molecular formula of Caffeic Acid-13C3 is C9H8O4 . The structure of caffeic acid allows it to function as an antioxidant . The structure of caffeic acid (aromatic core, conjugated double bond, and hydroxyl groups) allows it to function as an antioxidant .Chemical Reactions Analysis

Caffeic acid interacts with and inhibits the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), and this interaction underlies its antioxidative action in meat . Various caffeic acid derivatives were synthesized based on functional groups .Physical And Chemical Properties Analysis

Caffeic Acid-13C3 is a compound with the molecular formula C9H8O4 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Combination Therapy

Field

Methods

CA is combined with drugs like caffeine, metformin, pioglitazone, and quercetin in experimental models .

Results

The combination therapy has shown increased effectiveness and decreased toxicity .

Anti-Cancer Treatment

Field

Methods

The anti-tumor action of CA involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .

Results

CA and its derivatives have been reported to exhibit anti-carcinogenic properties against many cancer types .

Antioxidant Activity

Field

Methods

The antioxidant activity of CA is evaluated using various in vitro and in vivo experiments .

Results

CA has shown significant antioxidant activity, which contributes to its various health benefits .

Safety And Hazards

Orientations Futures

Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeic Acid-13C3 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

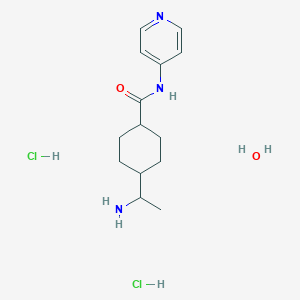

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

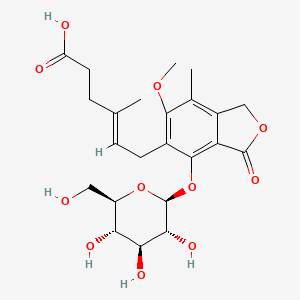

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

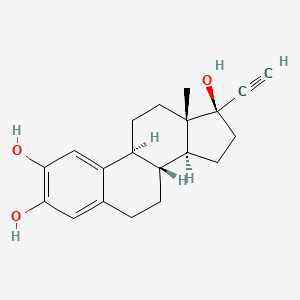

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)